molecular formula C17H18N2O2S B15019343 N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B15019343
M. Wt: 314.4 g/mol
InChI Key: RCUNOICGXYEEKU-WOJGMQOQSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C25H23N5O2S This compound is known for its unique structural features, which include a methoxyphenyl group, a methylidene linkage, and a sulfanylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxyphenyl group or the hydrazide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced methoxyphenyl derivatives, reduced hydrazide derivatives.

    Substitution: Substituted phenyl derivatives, substituted hydrazide derivatives.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The uniqueness of N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide lies in its specific substitution pattern, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H18N2O2S/c1-13-6-3-4-9-16(13)22-12-17(20)19-18-11-14-7-5-8-15(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

RCUNOICGXYEEKU-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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